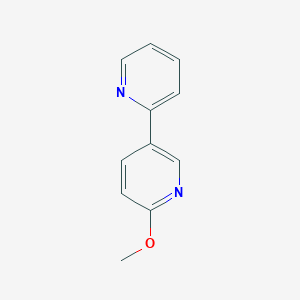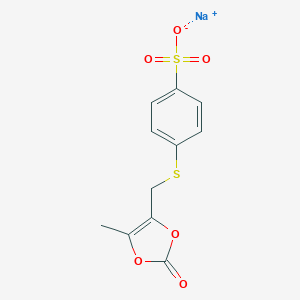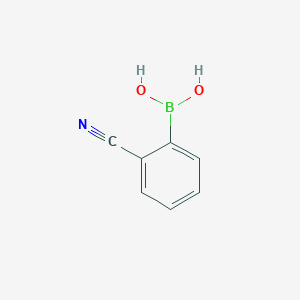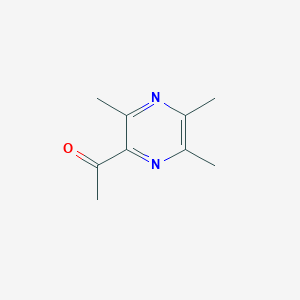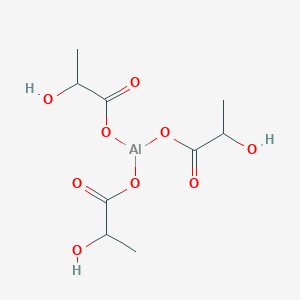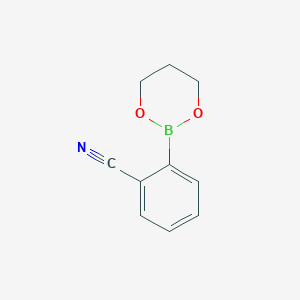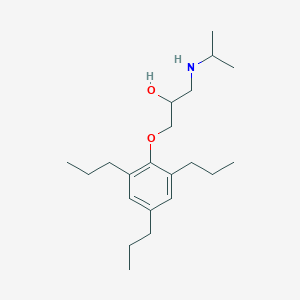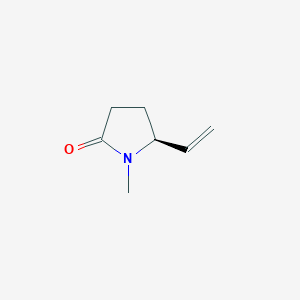
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one, also known as N-Vinyl-2-pyrrolidone (NVP), is a colorless liquid that is widely used in various scientific research applications. It is a monomer that is used in the production of polymers and copolymers, and it has a wide range of applications in the fields of pharmaceuticals, cosmetics, and industrial processes. In
Wirkmechanismus
The mechanism of action of NVP is not fully understood, but it is believed to act as a cross-linking agent in the formation of polymers. It has also been shown to have antiviral and antibacterial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemische Und Physiologische Effekte
NVP has been shown to have low toxicity and is generally considered safe for use in scientific research. It is rapidly metabolized in the body and is excreted primarily in the urine. Studies have shown that NVP-based polymers have excellent biocompatibility and biodegradability, making them ideal for use in medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NVP in lab experiments is its versatility. It can be used as a monomer in the production of polymers and copolymers, and it has a wide range of applications in various fields. NVP-based polymers have also been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications. However, one of the limitations of using NVP in lab experiments is its potential toxicity. While it is generally considered safe for use in scientific research, it is important to handle NVP with care and to follow proper safety protocols.
Zukünftige Richtungen
There are many future directions for the use of NVP in scientific research. One area of interest is the development of NVP-based polymers for use in drug delivery systems. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in targeted drug delivery. Another area of interest is the use of NVP in tissue engineering. NVP-based polymers have been shown to support cell growth and differentiation, making them ideal for use in the development of tissue-engineered constructs. Finally, there is also interest in the use of NVP in the development of new coatings and adhesives for industrial applications.
Conclusion:
In conclusion, NVP is a versatile monomer that has a wide range of scientific research applications. It is commonly used in the production of polymers and copolymers, and it has a wide range of applications in various fields. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications. While there are some limitations to using NVP in lab experiments, its potential for use in drug delivery, tissue engineering, and industrial applications make it an exciting area of research for the future.
Synthesemethoden
NVP can be synthesized through the reaction of 2-pyrrolidone with acetylene or vinyl acetate. The reaction is typically catalyzed by a palladium or copper catalyst, and it can be carried out under mild conditions. The resulting product is a colorless liquid with a boiling point of 202°C.
Wissenschaftliche Forschungsanwendungen
NVP has a wide range of scientific research applications. It is commonly used as a monomer in the production of polymers and copolymers, which are used in various applications such as drug delivery, tissue engineering, and coatings. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications.
Eigenschaften
CAS-Nummer |
122663-18-7 |
|---|---|
Produktname |
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(5S)-5-ethenyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3/t6-/m1/s1 |
InChI-Schlüssel |
CAMTXCZONDSTBR-ZCFIWIBFSA-N |
Isomerische SMILES |
CN1[C@@H](CCC1=O)C=C |
SMILES |
CN1C(CCC1=O)C=C |
Kanonische SMILES |
CN1C(CCC1=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



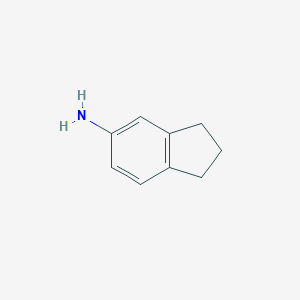
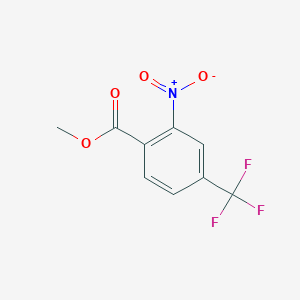
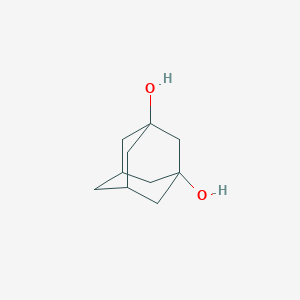
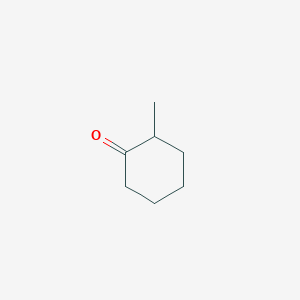
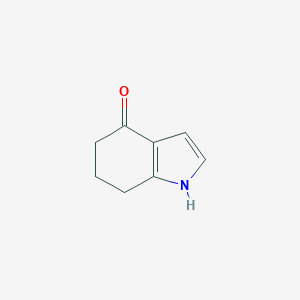
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
